

1-(4-chlorophenyl)-N-methylmethanamine structural formula and analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-chlorophenyl)-N-methylmethanamine

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In-Depth Technical Guide: 1-(4-chlorophenyl)-N-methylmethanamine

This technical guide provides a comprehensive overview of the structural formula, analysis, and synthesis of **1-(4-chlorophenyl)-N-methylmethanamine**, a secondary amine with potential applications in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals.

Structural Information and Identification

Structural Formula:

Chemical Structure:

The molecule consists of a 4-chlorobenzyl group attached to a secondary amine, with a methyl group on the nitrogen atom.

IUPAC Name: **1-(4-chlorophenyl)-N-methylmethanamine**^{[1][2]}

Synonyms: N-(4-chlorobenzyl)methylamine, 4-Chloro-N-methylbenzylamine, (4-chlorophenyl)-N-methylmethanamine^[2]

CAS Number: 104-11-0^{[3][4][5]}

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for **1-(4-chlorophenyl)-N-methylmethanamine** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ ClN	
Molecular Weight	155.63 g/mol	
Physical Form	Liquid	
Purity	Typically ≥95%	[3]
Boiling Point	77-78°C at 0.6 mmHg	[6]
Density	1.088 g/cm ³	[1]
Flash Point	78.9°C	[1]
¹ H NMR (CDCl ₃ , 300 MHz) δ (ppm)	7.25-7.18 (m, 4H), 3.66 (s, 2H), 2.38 (s, 3H), 1.65 (s, 1H)	[7]
¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm)	138.6, 132.6, 129.5 (2C), 128.4 (2C), 55.2, 35.8	[8][7]
HRMS (ESI)	Found: 156.0580 (M+H) ⁺ , Calculated for C ₈ H ₁₁ ClN ⁺ : 156.0575	[7]
FTIR Spectrum	Data not readily available in the public domain. Commercial suppliers may provide this information upon request.	

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **1-(4-chlorophenyl)-N-methylmethanamine** are provided below. The most common laboratory synthesis method is the reductive amination of 4-chlorobenzaldehyde with methylamine, or the direct alkylation of methylamine with 4-chlorobenzyl chloride.

Synthesis via Alkylation of Methylamine

This protocol describes the synthesis of **1-(4-chlorophenyl)-N-methylmethanamine** from 4-chlorobenzyl chloride and an aqueous solution of methylamine.^{[8][7]}

Materials:

- 4-chlorobenzyl chloride
- Methylamine (40% aqueous solution)
- Tetrahydrofuran (THF)
- Toluene
- Ethyl acetate
- Methanol
- Triethylamine
- Magnesium sulfate (anhydrous)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-chlorobenzyl chloride (1.0 eq) in THF. Cool the solution to 0°C using an ice bath.
- **Addition of Methylamine:** Slowly add an aqueous solution of methylamine (40% v/v, 5.0 eq) to the stirred solution of 4-chlorobenzyl chloride.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir overnight.
- **Work-up:**
 - Remove the THF by rotary evaporation.

- Remove residual water by azeotropic distillation with toluene.
- Purification:
 - Purify the crude product by column chromatography on silica gel.
 - Elute first with 100% ethyl acetate to remove non-polar impurities.
 - Elute the product using a solvent mixture of ethyl acetate:methanol:triethylamine (92:5:3).
 - Combine the fractions containing the pure product and concentrate under reduced pressure to yield **1-(4-chlorophenyl)-N-methylmethanamine** as a yellow oil.

Synthesis via Reductive Amination (General Procedure)

This protocol provides a general method for the synthesis of secondary amines via reductive amination of an aldehyde. This can be adapted for the synthesis of **1-(4-chlorophenyl)-N-methylmethanamine** from 4-chlorobenzaldehyde and methylamine.^{[9][10][11]}

Materials:

- 4-chlorobenzaldehyde
- Methylamine (solution in a suitable solvent, e.g., THF or methanol)
- Sodium borohydride (NaBH_4) or Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Methanol or Ethanol
- Acetic acid (catalytic amount, optional)
- Dichloromethane (for work-up)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate

Procedure:

- Imine Formation:
 - In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1.0 eq) in methanol or ethanol.
 - Add a solution of methylamine (1.0-1.2 eq).
 - If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
 - Stir the mixture at room temperature for 1-2 hours.
- Reduction:
 - Cool the reaction mixture in an ice bath.
 - Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, controlling the temperature.
 - After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.
- Work-up:
 - Quench the reaction by the slow addition of water.
 - Remove the organic solvent under reduced pressure.
 - Extract the aqueous residue with dichloromethane (3 x volume).
 - Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Biological Activity and Signaling Pathways

There is limited publicly available information on the specific biological activity and signaling pathways of **1-(4-chlorophenyl)-N-methylmethanamine**. However, the 4-chlorobenzyl moiety is present in various compounds with reported biological activities.

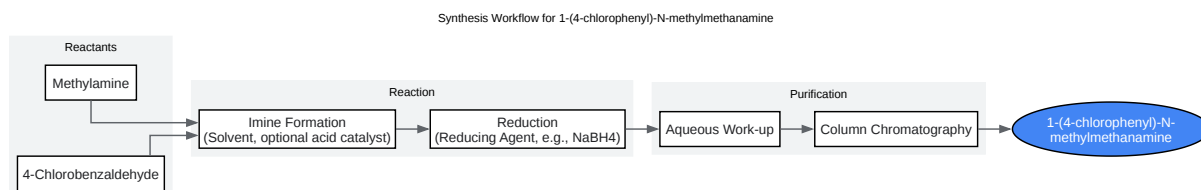
- **Antimicrobial and Antifungal Activity:** A derivative, N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine, has demonstrated in vitro and in vivo antifungal activity.[12] The structure-activity relationships suggest that the presence of the chlorobenzyl group may contribute to this effect.
- **Other Potential Activities:** Compounds containing the N-benzyl-N-methylamine scaffold are utilized as intermediates in the synthesis of various pharmaceuticals, including antihypertensive agents.[13] Additionally, hydrazone derivatives of N-(4-chlorobenzyl) structures have been investigated for a wide range of pharmacological activities, including anticonvulsant, antidepressant, and anti-inflammatory properties.[14]

Further research is required to elucidate the specific biological profile and mechanism of action of **1-(4-chlorophenyl)-N-methylmethanamine**.

Visualizations

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of **1-(4-chlorophenyl)-N-methylmethanamine** via reductive amination.

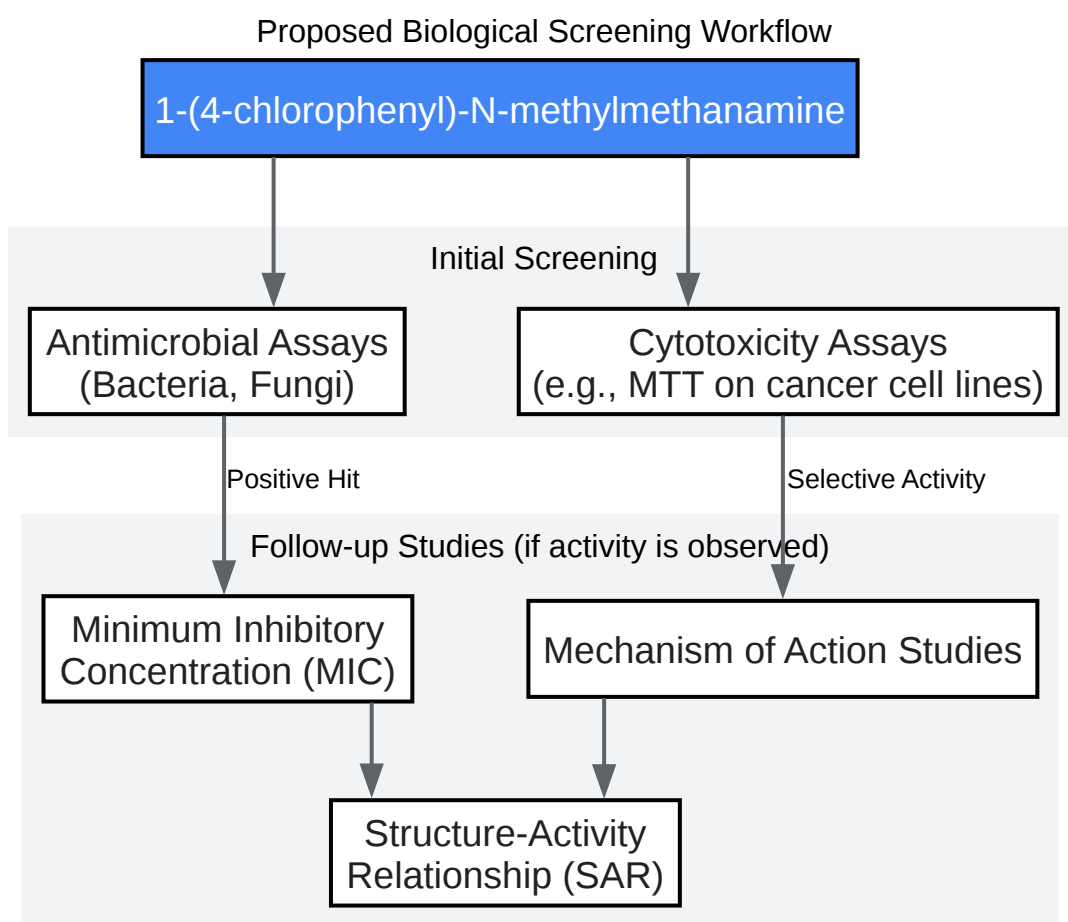


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Caption: A schematic representation of the synthesis and purification process.

Logical Relationship for Potential Biological Screening

This diagram outlines a logical progression for the initial biological evaluation of **1-(4-chlorophenyl)-N-methylmethanamine** based on the activities of structurally related compounds.



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- To cite this document: BenchChem. [1-(4-chlorophenyl)-N-methylmethanamine structural formula and analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091550#1-4-chlorophenyl-n-methylmethanamine-structural-formula-and-analysis]

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